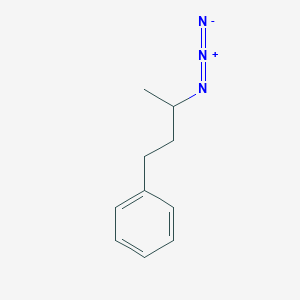

Benzene, (3-azidobutyl)-

Description

Overview of the Aryl Alkyl Azide (B81097) Functional Group in Advanced Organic Synthesis

The aryl alkyl azide functional group is a cornerstone in modern organic synthesis due to its unique reactivity. The azide group is considered a "high energy" functional group that can be readily introduced into molecules and participates in a variety of powerful chemical transformations. baseclick.eu

One of the most prominent applications of azides is in [3+2] cycloaddition reactions, particularly the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". sigmaaldrich.com This reaction allows for the efficient and regiospecific formation of 1,2,3-triazole rings from an azide and a terminal alkyne. mdpi.com Triazoles are stable heterocyclic structures found in a wide range of pharmaceuticals and functional materials.

Furthermore, the azide group serves as a precursor to primary amines. wikipedia.org It can be reduced under mild conditions, such as catalytic hydrogenation or through the Staudinger reaction with phosphines, to yield the corresponding amine while liberating nitrogen gas. wikipedia.orgmasterorganicchemistry.com This makes the azide group a useful "masked" amine, stable to many reaction conditions under which a free amine would be reactive. baseclick.eu

The synthesis of alkyl azides can be achieved through several methods, most commonly via the nucleophilic substitution of an alkyl halide or sulfonate with an azide salt like sodium azide (NaN₃). fiveable.meorganic-chemistry.org Alcohols can also be converted to alkyl azides through various activation methods. organic-chemistry.org

Academic Rationale for Investigating the Reactivity and Synthesis of Alkyl-Substituted Azidobenzenes

The investigation into alkyl-substituted azidobenzenes, such as Benzene (B151609), (3-azidobutyl)-, is driven by the desire to understand how structural modifications influence chemical reactivity and to develop new synthetic methodologies. The presence and position of an alkyl substituent on the chain attached to the benzene ring can have significant electronic and steric effects on the reactivity of the azide functional group.

Researchers study these systems to explore:

Regioselectivity: In reactions like cycloadditions, the substitution pattern on the azide can influence the orientation of the resulting product. Theoretical studies on substituted azidobenzenes have been conducted to understand and predict the regioselectivity of their reactions. rsc.org

Intramolecular Reactions: The alkyl chain linking the aryl group and the azide allows for the study of intramolecular reactions. For example, intramolecular C-H amination reactions of compounds like (4-azidobutyl)benzene, catalyzed by metal complexes, can lead to the formation of nitrogen-containing heterocyclic rings such as pyrrolidines. uva.nl

Reaction Kinetics: The structure of the alkyl chain can affect the rate of reaction. Kinetic studies on the intramolecular C-H amination of (4-azidobutyl)benzene have shown that the reaction is first order in both the catalyst and the azide substrate. uva.nl

These investigations provide fundamental insights into reaction mechanisms and help in the design of new synthetic routes to complex molecules.

Current Research Trajectories for Benzene, (3-azidobutyl)- and Analogous Systems

Current research involving Benzene, (3-azidobutyl)- and its analogs is focused on their application in catalysis and the synthesis of novel organic structures.

A key area of research is the use of these compounds as substrates in metal-catalyzed C-H amination reactions to form heterocyclic products. For instance, the cobalt-porphyrin catalyzed intramolecular ring-closing C-H amination of (4-azidobutyl)benzene has been studied to understand the reaction mechanism. uva.nl These studies involve detailed kinetic analysis and investigation of isotope effects to elucidate the rate-limiting steps of the catalytic cycle. uva.nl

Furthermore, the synthesis of chiral versions of these molecules, such as (R)-(3-azidobutyl)benzene, is of interest for stereoselective synthesis. One proposed synthesis starts from (R)-4-phenylbutan-2-ol, which involves a three-step process beginning with the activation of the alcohol. chegg.com

The reactivity of analogous systems with other metal complexes is also being explored. For example, the reaction of (4-azidobutyl)benzene with a monovalent nickel complex was found to exclusively form 4-phenylbutanenitrile through β-hydride elimination, rather than the expected intramolecular cyclization product. rsc.org This highlights how the choice of catalyst can dramatically alter the reaction pathway and product outcome.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Benzene | C₆H₆ | 78.114 | Colorless liquid |

| Phenyl azide (Azidobenzene) | C₆H₅N₃ | 119.124 | - |

Data sourced from multiple references. nist.govwikipedia.org

Table 2: Spectroscopic Data for Benzene Ring

| Spectroscopy Type | Absorption Range | Description |

| Infrared (IR) | 3100-3000 cm⁻¹ | C–H stretch |

| Infrared (IR) | 1600-1400 cm⁻¹ | C–C in-ring stretch |

| ¹H NMR | 6.5-8.0 ppm | Aryl protons |

| UV/Vis | 160-208 nm & 230-276 nm | π-π* transitions |

Data represents characteristic ranges for benzene derivatives. libretexts.org

Table 3: Synthesis and Reactivity of Benzene, (3-azidobutyl)- and Analogs

| Reactant(s) | Product(s) | Reagents and Conditions | Research Focus |

| (R)-4-phenylbutan-2-ol | (R)-(3-azidobutyl)benzene | Three-step reaction, starting with alcohol activation | Proposed synthesis of a chiral aryl alkyl azide. chegg.com |

| (4-azidobutyl)benzene | tert-butyl 2-phenylpyrrolidine-1-carboxylate | [Co(TMP)] catalyst, Boc₂O | Mechanistic investigation of intramolecular C-H amination. uva.nl |

| (4-azidobutyl)benzene | 4-phenylbutanenitrile | Monovalent Nickel complex ((AdFL)Ni(py)) | Study of C-H amination reactivity and competing reaction pathways. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

166327-12-4 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-azidobutylbenzene |

InChI |

InChI=1S/C10H13N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

ATSYLQAKLUUERQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Analytical Methodologies for Research on Benzene, 3 Azidobutyl and Its Transformation Products

Spectroscopic Techniques for Mechanistic Studies and Product Characterization

Spectroscopic methods provide invaluable real-time and structural information essential for understanding the intricate details of chemical transformations involving "Benzene, (3-azidobutyl)-".

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-time Reaction Monitoring and Kinetic Profiling

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions as they occur within the NMR tube. iastate.edu This allows for the direct observation of the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. For reactions involving "Benzene, (3-azidobutyl)-", such as its reduction to the corresponding amine or its participation in cycloaddition reactions, ¹H NMR spectroscopy can track the disappearance of signals corresponding to the protons on the butyl chain adjacent to the azide (B81097) group and the appearance of new signals for the resulting product. frontiersin.orgnih.gov

Kinetic profiling, the measurement of reaction rates and orders, can be achieved by acquiring a series of NMR spectra at set time intervals. iastate.eduresearchgate.net By integrating the signals of interest, concentration versus time profiles for each species can be generated. nih.gov This data is fundamental for determining reaction rate constants and understanding the influence of various parameters like temperature, concentration, and catalyst loading on the reaction outcome. frontiersin.orgnih.gov For instance, in a study on the in-situ generation of methanesulfonyl azide, FlowNMR was used to monitor the reaction profile, identifying characteristic signals for reactants, intermediates, and products over time. researchgate.netucc.ie

To enhance the sensitivity of NMR for monitoring reactions at low concentrations, techniques like Signal Amplification by Reversible Exchange (SABRE) can be employed. nih.govacs.org SABRE utilizes parahydrogen to hyperpolarize the nuclear spins of a substrate, dramatically increasing the NMR signal intensity. nih.govacs.org This would be particularly beneficial for studying the kinetics of reactions of "Benzene, (3-azidobutyl)-" where it might be used in small quantities. nih.govacs.orgresearchgate.net

A hypothetical in-situ ¹H NMR monitoring of the reduction of "Benzene, (3-azidobutyl)-" to "(3-aminobutyl)benzene" could yield the data presented in the interactive table below. The chemical shifts are estimated based on typical values for similar structural motifs.

| Time (minutes) | Integral of -CH₂-N₃ protons (δ ≈ 3.4 ppm) | Integral of -CH₂-NH₂ protons (δ ≈ 2.8 ppm) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 120 | 0.14 | 0.86 |

| 180 | 0.05 | 0.95 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Mass Spectrometry Techniques for Trace Analysis, Impurity Profiling, and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are indispensable for the sensitive detection and identification of "Benzene, (3-azidobutyl)-", its transformation products, and any potential impurities. High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, provides accurate mass measurements, enabling the determination of elemental compositions.

For impurity profiling, techniques like gas chromatography-mass spectrometry (GC-MS) can separate and identify volatile impurities. researchgate.net In the context of "Benzene, (3-azidobutyl)-", this could include starting materials or byproducts from its synthesis. For non-volatile impurities or reaction products, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.gov The inherent complexity of reaction mixtures often necessitates the use of tandem mass spectrometry (MS/MS) for structural elucidation. nih.gov Fragmentation patterns observed in MS/MS spectra can provide characteristic fingerprints for the identification of specific compounds. nih.gov

Isotopic labeling studies are a powerful tool for elucidating reaction mechanisms. thermofisher.comcaltech.edu By synthesizing "Benzene, (3-azidobutyl)-" with a stable isotope, such as ¹³C or ¹⁵N, the fate of specific atoms can be traced throughout a chemical reaction. thermofisher.comcaltech.edu Mass spectrometry is the primary technique for detecting the incorporation of these heavy isotopes into the products. thermofisher.comcaltech.edu For example, if the azide group in "Benzene, (3-azidobutyl)-" is labeled with ¹⁵N, the resulting products will exhibit a corresponding mass shift, confirming the pathway of the nitrogen atoms. This approach, known as isotope-targeted glycoproteomics (IsoTaG) in biochemical contexts, is highly effective for identifying labeled molecules in complex mixtures. nih.gov

A table illustrating potential mass fragments that could be observed in the electron ionization (EI) mass spectrum of "Benzene, (3-azidobutyl)-" is provided below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 175 | [M]⁺ (Molecular ion) |

| 133 | [M - N₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Note: This data is hypothetical and for illustrative purposes. Actual fragmentation will depend on the ionization method and energy.

X-ray Absorption Spectroscopy (XAS) for Characterization of Metal Centers in Catalytic Cycles

Many transformations of organic azides, such as the azide-alkyne cycloaddition ("click chemistry"), are catalyzed by transition metals, most commonly copper. polimi.itacs.orgrsc.org X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment of the metal center in a catalyst. polimi.itmpg.de

XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. polimi.it For a copper-catalyzed reaction involving "Benzene, (3-azidobutyl)-", XANES could be used to monitor the changes in the copper's oxidation state (e.g., from Cu(I) to Cu(II) and back) during the catalytic cycle. polimi.itresearchgate.net

The EXAFS region provides information about the number, type, and distance of neighboring atoms to the absorbing atom. This allows for the characterization of the coordination sphere of the metal catalyst and the identification of catalyst-substrate intermediates. nih.gov For example, in studies of cobalt-porphyrin catalyzed nitrene transfer reactions, XAS, in conjunction with other spectroscopic techniques, was used to characterize the proposed [Co(III)(por)(NR″•⁻)] nitrene radical intermediates. nih.govuva.nl Similarly, for a reaction with "Benzene, (3-azidobutyl)-", EXAFS could potentially identify the coordination of the azide group to the metal center.

| Spectroscopic Parameter | Information Gained | Relevance to Catalytic Cycle of Benzene (B151609), (3-azidobutyl)- |

| XANES Edge Position | Oxidation state of the metal catalyst (e.g., Cu, Co). polimi.it | Distinguishing between Cu(I) and Cu(II) species active in the catalytic cycle. |

| XANES Pre-edge Features | Coordination geometry of the metal center. | Detecting changes in coordination upon substrate binding. |

| EXAFS Analysis | Bond distances, coordination numbers, and identity of neighboring atoms. nih.gov | Characterizing the structure of catalyst-substrate intermediates, such as the coordination of the azide moiety to the metal. |

Chromatographic Separations for Isolation, Purification, and Quantitative Analysis in Research

Chromatographic techniques are fundamental for separating the components of a reaction mixture, allowing for the isolation and purification of "Benzene, (3-azidobutyl)-" and its products, as well as for their quantitative analysis.

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov For the study of "Benzene, (3-azidobutyl)-", GC can be used to monitor the progress of reactions where it is a reactant or product, provided it and other key components are sufficiently volatile. nih.govoup.com A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity and wide linear range. nih.govresearchgate.net For qualitative analysis and confirmation of identity, GC is often coupled with a mass spectrometer (GC-MS). researchgate.net

In some cases, derivatization is necessary to make the analytes suitable for GC analysis. oup.com For instance, the azide group itself can be challenging to analyze directly by GC. oup.com A common strategy involves derivatization to a more stable and readily detectable compound. researchgate.netoup.com For example, in the analysis of azide in biological samples, derivatization with propionic anhydride (B1165640) to form propionyl azide, which then rearranges to ethyl isocyanate in the hot GC injector, has been successfully employed. nih.govoup.com

The table below shows hypothetical GC retention times for "Benzene, (3-azidobutyl)-" and a potential reaction product on a standard non-polar column.

| Compound | Hypothetical Retention Time (min) |

| Benzene, (3-azidobutyl)- | 12.5 |

| (3-aminobutyl)benzene | 11.8 |

Note: Retention times are highly dependent on the specific GC column and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Products and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of non-volatile or thermally labile compounds. csfarmacie.cz This makes it ideally suited for the analysis of many potential transformation products of "Benzene, (3-azidobutyl)-", which may have higher molecular weights or polarities. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is the most common mode of operation. chromatographyonline.comchromatographyonline.com

A key application of HPLC in the context of "Benzene, (3-azidobutyl)-" research is for enantiomeric separations. Since the butyl chain contains a chiral center at the 3-position, "Benzene, (3-azidobutyl)-" is a chiral molecule. Reactions involving this compound may be stereospecific or stereoselective, leading to the formation of enantiomerically enriched or pure products. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral compound, allowing for their separation. csfarmacie.czacs.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures analogous to "Benzene, (3-azidobutyl)-". acs.orgnih.govmdpi.com The ability to determine the enantiomeric excess (ee) of a reaction product is crucial for developing asymmetric syntheses. scielo.brmdpi.com

The following table illustrates a hypothetical HPLC separation of the enantiomers of "Benzene, (3-azidobutyl)-" on a chiral column.

| Enantiomer | Hypothetical Retention Time (min) |

| (R)-Benzene, (3-azidobutyl)- | 15.2 |

| (S)-Benzene, (3-azidobutyl)- | 16.8 |

Note: The elution order and retention times are dependent on the specific chiral stationary phase and mobile phase composition.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (3-azidobutyl)benzene in laboratory settings?

- Methodology : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Use fume hoods or local exhaust ventilation to minimize inhalation risks. Avoid open flames or sparks due to potential decomposition into nitrogen oxides (NOx) and hydrogen bromide .

- Experimental Design : Conduct a risk assessment prior to synthesis, emphasizing azide group reactivity. Include emergency procedures for spills (e.g., inert material absorption) and exposure (e.g., immediate eye rinsing with water for 15 minutes).

Q. How can the structural integrity of (3-azidobutyl)benzene be validated post-synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the benzene ring substitution pattern and azidobutyl chain alignment. Infrared (IR) spectroscopy can identify the azide (-N₃) stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 175.2303 (C₁₀H₁₃N₃⁺) .

Advanced Research Questions

Q. What analytical methods are most effective for detecting trace metabolites of (3-azidobutyl)benzene in biological matrices?

- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify urinary metabolites like S-phenylmercapturic acid, a biomarker of benzene exposure. Optimize sample preparation (solid-phase extraction) to enhance sensitivity and specificity for low-concentration analytes .

- Data Contradiction Analysis : Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to resolve false positives from endogenous compounds.

Q. How does the azide functional group influence the compound’s stability under photolytic conditions?

- Methodology : Expose (3-azidobutyl)benzene to UV light (254 nm) in controlled environments and monitor decomposition via GC-MS. Track nitrogen gas release as a byproduct. Compare stability in polar (acetonitrile) vs. nonpolar (hexane) solvents to assess solvent effects .

- Experimental Design : Use Arrhenius plots to model degradation kinetics and predict shelf-life under varying storage conditions.

Q. How can researchers resolve discrepancies in reported thermal stability data for (3-azidobutyl)benzene?

- Methodology : Replicate experiments using differential scanning calorimetry (DSC) under inert atmospheres (argon/nitrogen) to isolate thermal decomposition pathways. Validate results with thermogravimetric analysis (TGA) to distinguish between volatilization and decomposition events .

- Data Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture, oxygen levels) that may explain inter-study variability.

Specialized Methodological Considerations

Q. What strategies mitigate risks when functionalizing (3-azidobutyl)benzene in click chemistry reactions?

- Methodology : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions to minimize unintended side reactions. Monitor reaction progress in real-time via in situ IR to detect azide consumption .

- Safety : Quench excess reagents with aqueous sodium ascorbate to reduce copper waste and prevent exothermic runaway reactions.

Q. How can environmental persistence of (3-azidobutyl)benzene be evaluated in aqueous systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.